Machaeriol A

Description

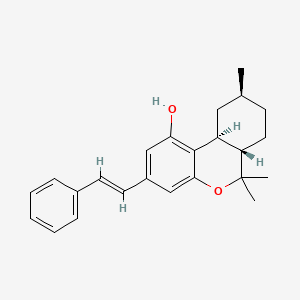

Structure

3D Structure

Properties

Molecular Formula |

C24H28O2 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(6aS,9S,10aS)-6,6,9-trimethyl-3-[(E)-2-phenylethenyl]-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,10-11,14-16,19-20,25H,9,12-13H2,1-3H3/b11-10+/t16-,19-,20-/m0/s1 |

InChI Key |

KCNFZTIIENBEPU-TUCATBTLSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H](C1)C3=C(C=C(C=C3OC2(C)C)/C=C/C4=CC=CC=C4)O |

Canonical SMILES |

CC1CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C=CC4=CC=CC=C4)O |

Synonyms |

machaeriol A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Machaeriol a

Plant Sources: Machaerium Species as a Genus of Origin

The primary natural source of Machaeriol A is the Machaerium genus. researchgate.netwikipedia.orgwikipedia.org This genus, part of the Fabaceae family, comprises approximately 130 species distributed throughout the tropical regions of the Americas, from Mexico south to Brazil and Peru. researchgate.netnih.govusda.gov Machaerium species are known to produce a variety of secondary metabolites, including flavonoids, terpenoids, and oxygenated phenolic compounds. nih.govmdpi.com

Specific Botanical Identification: Machaerium multiflorum

This compound was first isolated from Machaerium multiflorum Spruce. researchgate.netacs.orgnih.gov This plant is a native Amazonian liane found in areas such as Loreto, Peru. acs.org Early phytochemical analysis of M. multiflorum led to the discovery of this compound, alongside other related compounds. researchgate.netacs.org While initially assigned as Machaerium multiflorum Spruce, some sources indicate that the specific plant sample from which machaeriols were isolated should be treated as an unidentified species of Machaerium Pers. based on collection information (Manuel Rimachi, Y. - 12161). usda.govmdpi.com Regardless of the precise species designation within the genus, Machaerium multiflorum (or the plant sample associated with this name) is consistently cited as the original source of this compound. researchgate.netusda.govacs.orgnih.govacs.orgmdpi.com

Exploration of Other Machaerium Species for Natural Product Discovery

The Machaerium genus is a rich source of natural products, and phytochemical investigations have been conducted on various species beyond M. multiflorum. researchgate.netacs.orgresearchgate.netrsdjournal.org While this compound was specifically isolated from the M. multiflorum sample, the exploration of other Machaerium species has revealed the presence of different classes of compounds, including triterpenes, benzoquinones, flavonoids (such as isoflavonoids, neoflavonoids, and isoflavans), proanthocyanidins, cinnamylphenols, alkaloids, and steroids. researchgate.netacs.orgresearchgate.netrsdjournal.orgacademicjournals.org As of recent reports, sixteen Machaerium species have been phytochemically analyzed, leading to the isolation and characterization of 77 natural products. researchgate.netresearchgate.net This indicates that a significant portion of the genus remains unstudied from a phytochemical perspective, suggesting potential for the discovery of novel compounds, possibly including other machaeriols or related structures. researchgate.netrsdjournal.org For example, studies on Machaerium eriocarpum and Machaerium hirtum have focused on compounds like lupeol, while Machaerium villosum has been studied for its flavonoid composition. researchgate.netrsdjournal.orgacademicjournals.org Machaerium acutifolium has also been investigated, leading to the isolation of compounds with larvicidal activity. nih.gov

Below is a table summarizing some Machaerium species and the types of natural products reported from them:

| Machaerium Species | Reported Natural Product Classes |

| Machaerium multiflorum | (+)-trans-hexahydrodibenzopyrans (this compound, Machaeriol B), guaiane (B1240927) sesquiterpene (-)-kessane |

| Machaerium vestitum | Isoflavonoids, lectins |

| Machaerium villosum | Isoflavonoids, lectins, flavonoids (glycosylated kaempferol (B1673270) and quercetin (B1663063) derivatives) |

| Machaerium biovulatum | Isoflavonoids, lectins |

| Machaerium aristulatum | Antigiardial isoflavonoids, cytotoxic cinnamylphenol |

| Machaerium floribundum | Biologically active procyanidins, compounds used in traditional medicine |

| Machaerium eriocarpum | Triterpene lupeol, isovitexin |

| Machaerium hirtum | Triterpene lupeol, compounds used in traditional medicine |

| Machaerium scleroxylon | Compounds with inhibitory effect on seedling growth |

| Machaerium acutifolium | 3-arylcoumarin derivative, flavonoids, trans-stilbene, natural indene |

| Machaerium brasiliense | Hopane triterpenes, lupeol, sterols, uracil, allantoin, trans-4-hydroxy-N-methylproline |

Extraction and Purification Techniques for this compound Isolation

The isolation of this compound from plant material typically involves a combination of extraction and purification techniques. The initial step often involves obtaining an extract from the relevant plant part, such as the stem bark of Machaerium multiflorum. mdpi.comacs.orgrsc.org This is commonly achieved using solvents like ethanol. mdpi.comacs.org

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation has been a crucial approach in the isolation of this compound. researchgate.netnih.govmdpi.comacs.org This method involves systematically separating a crude extract into fractions based on their chemical properties, and then testing these fractions for a specific biological activity. acs.org Fractions exhibiting the desired activity are further fractionated and tested until the active compound(s) are isolated. acs.org In the case of this compound, initial extracts of M. multiflorum stem bark showed antimalarial and antibacterial activities, which guided the fractionation process. acs.org This led to the isolation of this compound and machaeriol B as previously unreported hexahydrodibenzopyrans. researchgate.netacs.org The bioassay-guided isolation process typically involves partitioning the concentrated extract using different solvents, such as n-hexane and dichloromethane. nih.govmdpi.com

Chromatographic Separation Methods in Natural Product Isolation

Chromatographic methods are essential for the purification of this compound from the complex mixtures obtained during extraction and fractionation. mdpi.comnih.govdntb.gov.uaresearchgate.net These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Common chromatographic techniques used in natural product isolation include column chromatography, centrifugal preparative thin-layer chromatography (CPTLC), and high-pressure liquid chromatography (HPLC). mdpi.comnih.govnih.govgoogle.comolemiss.edu

In the isolation of machaeriols and machaeridiols from Machaerium species, active fractions obtained from solvent partitioning were purified using CPTLC and HPLC. nih.govmdpi.com Column chromatography is a widely used technique for initial separation, often employing silica (B1680970) gel as the stationary phase and varying solvent systems (e.g., ethyl acetate (B1210297) in hexanes) as the mobile phase to elute compounds based on their polarity. nih.gov HPLC provides higher resolution separation and is often used as a final purification step to obtain pure compounds. mdpi.comnih.gov These chromatographic techniques, in conjunction with bioassay-guided fractionation, have been instrumental in the successful isolation and purification of this compound from its natural source. researchgate.netnih.govmdpi.comacs.org

Elucidation of the Chemical Structure and Stereochemistry of Machaeriol a

Spectroscopic Data Analysis for Structural Assignment

The assignment of the chemical structure of Machaeriol A relied heavily on the interpretation of data obtained from various spectroscopic techniques. nih.govresearchgate.netscispace.com These methods provided crucial information regarding the compound's elemental composition, functional groups, connectivity of atoms, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a primary tool in elucidating the structure of this compound, providing detailed insights into the carbon-hydrogen framework and the arrangement of atoms. nih.govresearchgate.netscispace.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were fundamental to this process. nih.govresearchgate.net

1D NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra were essential for identifying the types of hydrogen and carbon atoms present in this compound and their chemical environments. researchgate.net ¹H NMR spectroscopy provided information on the number of different hydrogen atoms, their relative integrations, and their coupling patterns, which helped in determining adjacent protons. ¹³C NMR spectroscopy revealed the different types of carbon atoms, including their hybridization and the presence of functional groups like hydroxyls or carbons involved in double bonds. These spectra were typically recorded in deuterated solvents such as CDCl₃ at field strengths like 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. acs.orgsemanticscholar.org Chemical shifts were reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS), and coupling constants (J values) were reported in Hertz (Hz). acs.orgsemanticscholar.org

While specific, detailed peak assignments for this compound are not provided in the available snippets, a comprehensive analysis of the chemical shifts and coupling patterns from these 1D NMR spectra would have allowed for the identification of key structural fragments, such as the hexahydrodibenzopyran core, the phenyl group, and the methyl substituents.

2D NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provided crucial connectivity and spatial relationship information, allowing for the complete assembly of the molecular structure. nih.govresearchgate.net

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments identified protons that are coupled to each other, revealing direct through-bond connectivities between protons on adjacent carbon atoms. nih.govresearchgate.net

Heteronuclear Multiple Quantum Correlation (HMQC): ¹H-¹³C HMQC (or HSQC) experiments established direct correlations between protons and the carbons to which they are attached, aiding in the assignment of carbon signals based on known proton signals. nih.govresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): ¹H-¹H NOESY experiments provided information about the spatial proximity of protons, regardless of whether they are coupled. nih.govresearchgate.net This data was particularly important for determining the relative stereochemistry of chiral centers and the conformation of the molecule.

Collectively, the analysis of these 2D NMR data allowed researchers to piece together the complete planar structure of this compound and gain insights into its three-dimensional arrangement.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques were employed to determine the molecular weight and elemental composition of this compound, complementing the NMR data. researchgate.netscispace.com High-resolution mass spectrometry (HRMS) was used to obtain an accurate mass measurement, which allowed for the determination of the exact molecular formula. nih.govresearchgate.net For instance, high-resolution mass spectra were recorded using instruments like a Waters Q-Tof Micro mass spectrometer with an ESI lock spray source. nih.gov The determined molecular formula for this compound is C₂₄H₂₈O₂, corresponding to a monoisotopic mass consistent with the observed HRMS data. wikipedia.orgnih.govwikiwand.com This information was crucial for confirming the proposed structure derived from NMR analysis.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules and was utilized to determine the absolute configuration of this compound. wikipedia.orgnih.govscispace.comnih.govnih.gov CD measures the differential absorption of left and right circularly polarized light by a substance. mtoz-biolabs.comspectroscopyeurope.com Only chiral molecules exhibit CD signals, and enantiomers show CD spectra of equal magnitude but opposite sign. mtoz-biolabs.comspectroscopyeurope.com By analyzing the CD spectrum of this compound and comparing it with the CD spectra of compounds with known absolute configurations or with theoretically calculated spectra, the absolute stereochemistry at the chiral centers could be assigned. mtoz-biolabs.comrsc.org This spectroscopic method provided the necessary information to define the specific spatial arrangement of atoms in the molecule.

Stereochemical Characterization of the Hexahydrodibenzopyran Scaffold

Ring Junction Stereochemistry (e.g., [6aR, 10aR] in relation to Δ⁹-THC)

A significant structural feature of this compound is its ring junction stereochemistry. Machaeriols, including this compound, have an inverted stereochemistry at the ring junction compared to Δ⁹-THC. While the predominant psychoactive isomer of Δ⁹-THC has a trans configuration, specifically (6aR, 10aR) wikipedia.orgnih.gov, this compound exhibits the opposite trans stereochemistry, designated as (6aS, 10aS) wikipedia.orgwikiwand.comnih.gov. This difference in stereochemistry at positions 6a and 10a is a key distinguishing factor between machaeriols and Δ⁹-THC acs.orgsemanticscholar.orgnih.gov.

Additional Stereocenters (e.g., C9 position)

In addition to the ring junction, this compound contains an additional stereocenter at the C9 position. This stereocenter arises from the saturation of the A-ring in the hexahydrodibenzopyran scaffold, which is a characteristic of hexahydrocannabinoids acs.orgsemanticscholar.orgnih.gov. For this compound, the stereochemistry at the C9 position is (9S) wikipedia.orgwikiwand.comnih.gov. Thus, the full stereochemical designation for this compound is (6aS,9S,10aS). wikipedia.orgwikiwand.comnih.gov

Comparative Structural Analysis with Related Phytocannabinoids (e.g., Δ⁹-THC, Hexahydrocannabinols)

This compound shares a structural resemblance to tetrahydrocannabinol (Δ⁹-THC) and hexahydrocannabinols (HHCs) due to the presence of the hexahydrodibenzopyran scaffold wikipedia.orgwikiwand.comacs.orgsemanticscholar.orgnih.govresearchgate.net. However, crucial structural differences exist.

The primary difference lies in the ring junction stereochemistry. As mentioned, this compound has a (6aS, 10aS) configuration, which is the opposite trans stereochemistry compared to the prevalent psychoactive isomer of Δ⁹-THC, (−)-trans-Δ⁹-THC, which has a (6aR, 10aR) configuration wikipedia.orgnih.govacs.orgsemanticscholar.orgnih.gov. This inverted stereochemistry significantly impacts the interaction of machaeriols with cannabinoid receptors wikiwand.comacs.orgsemanticscholar.orgnih.govnih.gov.

Another key difference is the saturation of the A-ring in this compound, resulting in an additional stereocenter at C9 acs.orgsemanticscholar.orgnih.gov. Δ⁹-THC, in contrast, has a double bond at the Δ⁹ position, meaning it lacks a stereocenter at this corresponding location wikipedia.orgnih.gov. Hexahydrocannabinols (HHCs) also possess a saturated A-ring and a stereocenter at C9, making them structurally closer to machaeriols in this regard than to Δ⁹-THC wikipedia.orgeuropa.eu. HHCs typically exist as a mixture of diastereomers, primarily 9R-HHC and 9S-HHC, due to the stereocenter at C9 wikipedia.orgeuropa.eu. This compound, specifically, has the (9S) configuration wikipedia.orgwikiwand.comnih.gov.

The structural variations, particularly the inverted ring junction stereochemistry and the presence of the C9 stereocenter with its specific configuration, contribute to the differing biological activities observed between this compound and related cannabinoids like Δ⁹-THC and some HHCs wikiwand.comacs.orgsemanticscholar.orgnih.govnih.gov.

Here is a table summarizing the key structural features:

| Compound | Scaffold | Ring Junction Stereochemistry | C9 Stereocenter | C3 Side Chain |

| This compound | Hexahydrodibenzopyran | (6aS, 10aS) trans | Present (9S) | (E)-2-phenylethenyl |

| Δ⁹-THC | Tetrahydrodibenzopyran | (6aR, 10aR) trans | Absent (Δ⁹ double bond) | Pentyl |

| Hexahydrocannabinol (B1216694) | Hexahydrodibenzopyran | (6aR, 10aR) or (6aS, 10aS) trans | Present (9R or 9S) | Pentyl (typically) |

Synthetic Strategies and Analog Design for Machaeriol a and Its Derivatives

Total Synthesis Approaches for Machaeriol A and its Diastereomers

More recent strategies have focused on developing shorter and more efficient routes, often employing divergent approaches to access different machaeriols and related cannabinoids from common precursors. nih.govthieme-connect.com The stereo-specific total synthesis of machaeriols A-D and machaeridiol B has been reported. researchgate.netmdpi.comnih.gov

Enantioselective Total Synthesis Pathways

The enantioselective synthesis of this compound and its enantiomer (-)-Machaeriol A has been achieved. thieme-connect.comthieme-connect.com One approach involved starting from 3,5-dimethoxybenzaldehyde (B42067) and diethyl benzylphosphonate, utilizing key reactions like Horner-Wadsworth-Emmons and tandem aldol-hetero-Diels-Alder cycloaddition to establish the core structure and stereochemistry. thieme-connect.comthieme-connect.com Another enantioselective total synthesis of (+)-machaeriol D was reported using an SN2' reaction as a key step, although this route involved a longer linear sequence. rsc.orgrsc.org The development of enantioselective routes is crucial for obtaining optically pure isomers, which is important for studying their specific biological activities. thieme-connect.com

Key Synthetic Reactions and Methodologies

The total synthesis of this compound and its analogues has relied on the strategic application of several key synthetic reactions and methodologies to construct the complex molecular architecture with control over stereochemistry.

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of olefins from aldehydes or ketones using stabilized phosphonate (B1237965) carbanions. tcichemicals.comwikipedia.org This reaction typically favors the formation of E-alkenes, and its stereoselectivity can be influenced by reaction conditions. tcichemicals.comwikipedia.org In the synthesis of this compound, the HWE reaction has been employed as a key step for the formation of the stilbene (B7821643) moiety, a crucial part of the this compound structure. thieme-connect.comresearchgate.netthieme-connect.com For example, the formation of the (E)-stilbene was achieved by the Horner-Wadsworth-Emmons reaction of a prenylated benzaldehyde (B42025) with a geranylated benzyl (B1604629) phosphonate in the synthesis of a related natural product. researchgate.net

Tandem Aldol-Hetero-Diels-Alder Cycloadditions

Tandem reactions, where multiple reactions occur sequentially in a single pot, offer significant advantages in terms of synthetic efficiency. The tandem aldol-hetero-Diels-Alder cycloaddition has been identified as a key strategy in the synthesis of the trans-hexahydrodibenzopyran core of this compound. thieme-connect.comresearchgate.netthieme-connect.com This sequence allows for the simultaneous formation of multiple rings and stereocenters in a controlled manner. For instance, the formation of the trans-hexahydrodibenzopyran ring system was achieved through a tandem aldol-hetero-Diels-Alder reaction starting from pinosylvin (B93900) and (S)-(-)-citronellal. thieme-connect.com Another example involves a domino aldol-type/electrocyclization/H-shift/hetero Diels-Alder reaction for the synthesis of polycycles. researchgate.net

Friedel-Crafts Reaction Applications

The Friedel-Crafts reaction, a classic method for the alkylation or acylation of aromatic rings, has found applications in the synthesis of this compound and related cannabinoid structures. rsc.org A simple, highly diastereoselective, Lewis acid catalyzed Friedel-Crafts coupling of a cyclic allylic alcohol with resorcinol (B1680541) derivatives has been developed for the enantiospecific total synthesis of structurally diverse natural products, including machaeriol D and THC analogues. rsc.orgrsc.org This method allows for the formation of C-C and C-O bonds, contributing to the construction of the hexahydrodibenzopyran core. rsc.orgrsc.org Studer's group reported the synthesis of (-)-machaeriol B and D using Friedel-Crafts alkylation of a substituted resorcinol with (S)-cis-verbenol, followed by cyclization to build the tetrahydrodibenzopyran motif. nih.govacs.orgnih.gov

Diversification and Derivatization of the Machaeriol Scaffold

Diversification and derivatization of the machaeriol scaffold are crucial for exploring the structure-activity relationships of these compounds and developing analogues with potentially improved or altered biological profiles. Several methods have been employed to introduce structural variations onto the core machaeriol framework.

Late-Stage Functionalization via Suzuki Coupling

Late-stage functionalization using Suzuki coupling has proven to be a powerful tool for diversifying the machaeriol scaffold. This method allows for the introduction of various aryl and alkyl groups at specific positions on the molecule, enabling the rapid generation of diverse analogue libraries.

One study successfully utilized palladium(0)-mediated Suzuki coupling of a selectively triflated hexahydrodibenzopyran intermediate with a range of boronic acids. acs.orgresearchgate.net This reaction facilitated the introduction of different aryl/alkyl moieties at the C3 position of the hexahydrochromane scaffold, yielding 14 diverse analogues. acs.org This late-stage approach is particularly valuable as it allows for the synthesis of multiple analogues from a common intermediate, streamlining the discovery process. The application of Suzuki-Miyaura cross-coupling has also been demonstrated in the synthesis of related Δ⁸-THC derivatives from a bromo-substituted scaffold, further illustrating the utility of this reaction in accessing diverse cannabinoid-like structures. acs.orgresearchgate.net

Homologue Alkylation of Hydroxyl Groups

Modification of the hydroxyl groups present in the machaeriol structure through homologue alkylation is another strategy employed for derivatization. This type of modification can influence the compound's polarity, metabolic stability, and interaction with biological targets.

In a study exploring the structure-activity relationships of this compound and machaeridiol A, nine derivatives were semi-synthesized, with homologue alkylation of the hydroxyl groups being one of the key modifications performed. researchgate.netresearchgate.net These derivatization efforts were part of a broader investigation into the cytotoxic activity of these compounds and their analogues. researchgate.netresearchgate.net

Modifications to Double Bonds (Hydrogenation, Isomerization)

The machaeriol scaffold contains double bonds, particularly in the stilbene and monoterpene regions, which can be modified through reactions such as hydrogenation and isomerization. These modifications can impact the compound's stereochemistry, flexibility, and interaction with biological systems.

Research on derivatives of this compound and machaeridiol A has involved modifications to the double bonds in both the stilbene and monoterpene portions of the molecules. researchgate.netresearchgate.net Interestingly, both the hydrogenation of the double bonds and their isomerization to the cis form were found to enhance the cytotoxic activity of certain derivatives. researchgate.netresearchgate.net This suggests that the saturation level and the geometry of the double bonds play a role in the biological activity of these compounds. In another study involving a related compound, hydrogenation of a double bond yielded different diastereomers, highlighting the stereochemical considerations in such reactions. nih.gov Isomerization of double bonds has also been observed during hydrogenation processes in related synthetic contexts. csic.es

Rational Design of Novel Machaeriol Analogues for Targeted Research

Rational design plays a crucial role in the development of novel machaeriol analogues with targeted biological activities. This process involves leveraging structural information, understanding structure-activity relationships, and employing computational tools to guide the synthesis of compounds with desired properties.

Given the structural similarity between machaeriols and cannabinoids like Δ⁹-THC, rational design efforts have often focused on exploring their potential interactions with cannabinoid receptors (CB1 and CB2). acs.orgacs.orgnih.gov Although initial studies indicated that machaeriols themselves did not show significant cannabinoid receptor activity, subsequent rational design and synthesis of analogues have led to the identification of compounds with significant binding affinity for both CB1 and CB2 receptors. acs.orgacs.orgnih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, are valuable tools in the rational design process. acs.orgacs.orgnih.govnih.govchemrxiv.orgresearchgate.netscispace.com These techniques can help predict the binding modes and interaction profiles of potential analogues with target receptors, informing the design of new compounds. For example, molecular dynamics simulations have been used to study the interactions between novel machaeriol analogues and the CB2 receptor, revealing unique interaction profiles and stable interactions with critical residues in the ligand-binding domain. acs.orgacs.orgnih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms of Machaeriol a

Antimicrobial Activity Research

Machaeriol A and related hexahydrodibenzopyrans (HHDBP) and 5,6-seco-HHDBP compounds, including machaeridiols A-C, have displayed potent activities against a panel of microorganisms, including Gram-positive bacteria and fungi. researchgate.netnih.gov These compounds, isolated from Machaerium species, have been investigated for their inhibitory effects. nih.govusda.gov

Efficacy Against Gram-Positive Bacteria

This compound and its analogues have shown significant antibacterial activity against several Gram-positive bacterial strains, including those that are resistant to conventional antibiotics. acs.orgresearchgate.netnih.govusda.gov

This compound and its corresponding 5,6-seco-analogues, such as machaeridiol A and machaeridiol B, have demonstrated antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govacs.orgresearchgate.net Machaeriol C has shown in vitro antibacterial activity against MRSA with an IC50 of 0.70 µg/mL. nih.govacs.orgresearchgate.net Machaeridiol A and machaeridiol B have shown activity against MRSA with IC50 values ranging from 1.0 to 2.6 µg/mL. nih.govacs.orgresearchgate.net

Studies on synthetic machaeridiol-based analogs have also reported potent activity against MRSA strains. Compounds like analog 11 and analog 17 have shown strong in vitro activities with Minimum Inhibitory Concentration (MIC) values of 1.25 µg/mL and 1.25 µg/mL against MRSA, respectively. mdpi.comnih.govusda.gov

Here is a summary of some research findings on the efficacy against MRSA:

| Compound | Strain | Metric | Value (µg/mL) | Source |

| Machaeriol C | MRSA | IC50 | 0.70 | nih.govacs.orgresearchgate.net |

| Machaeridiol A | MRSA | IC50 | 1.0-2.6 | nih.govacs.orgresearchgate.net |

| Machaeridiol B | MRSA | IC50 | 1.0-2.6 | nih.govacs.orgresearchgate.net |

| Analog 11 | MRSA ATCC 1708 | MIC | 1.25 | mdpi.comnih.govusda.gov |

| Analog 17 | MRSA ATCC 1708 | MIC | 1.25 | mdpi.comnih.govusda.gov |

| Mixture 10+11 | MRSA strains (BAA 1696, -1708, -1717, -33591) | MIC | 1.25 | nih.govusda.gov |

Machaeridiol-based compounds have also demonstrated potent activities against Vancomycin-Resistant Enterococcus faecium (VRE). researchgate.netusda.govmdpi.comnih.govusda.govolemiss.edu Analogs 5 and 11 have shown strong in vitro activities with MIC values of 2.50 µg/mL against VRE. mdpi.comnih.govusda.govolemiss.edu Analog 17 also exhibited activity against VRE with an MIC of 2.50 µg/mL. mdpi.comnih.govusda.govolemiss.edu The mixture of machaeridiols A and B (10+11) was found to be highly active against VRE Enterococcus faecium (VRE 700221) and E. faecalis (VRE 51299) with an MIC value of 1.25 µg/mL. nih.govusda.gov

Here is a summary of some research findings on the efficacy against VRE:

| Compound | Strain | Metric | Value (µg/mL) | Source |

| Analog 5 | VRE ATCC 700221 | MIC | 2.50 | mdpi.comnih.govusda.govolemiss.edu |

| Analog 11 | VRE ATCC 700221 | MIC | 2.50 | mdpi.comnih.govusda.govolemiss.edu |

| Analog 17 | VRE ATCC 700221 | MIC | 2.50 | mdpi.comnih.govusda.govolemiss.edu |

| Mixture 10+11 | VRE 700221, VRE 51299 | MIC | 1.25 | nih.govusda.gov |

Machaeriol C has demonstrated in vitro antibacterial activity against Staphylococcus aureus with an IC50 of 0.65 µg/mL. nih.govacs.orgresearchgate.net Machaeridiol A and machaeridiol B have also shown antibacterial activity against S. aureus with IC50 values ranging from 1.0 to 2.6 µg/mL. nih.govacs.orgresearchgate.net

Here is a summary of some research findings on the efficacy against Staphylococcus aureus:

| Compound | Strain | Metric | Value (µg/mL) | Source |

| Machaeriol C | S. aureus | IC50 | 0.65 | nih.govacs.orgresearchgate.net |

| Machaeridiol A | S. aureus | IC50 | 1.0-2.6 | nih.govacs.orgresearchgate.net |

| Machaeridiol B | S. aureus | IC50 | 1.0-2.6 | nih.govacs.orgresearchgate.net |

Vancomycin-Resistant Enterococcus faecium (VRE)

Efficacy Against Fungi: Candida albicans

Machaeridiol A and machaeridiol B have shown antifungal activity against Candida albicans with IC50 values ranging from 2.0 to 3.5 µg/mL. nih.govacs.orgresearchgate.net

Here is a summary of research findings on the efficacy against Candida albicans:

| Compound | Strain | Metric | Value (µg/mL) | Source |

| Machaeridiol A | C. albicans | IC50 | 2.0-3.5 | nih.govacs.orgresearchgate.net |

| Machaeridiol B | C. albicans | IC50 | 2.0-3.5 | nih.govacs.orgresearchgate.net |

Synergistic Effects with Other Antimicrobial Agents

Combination studies have investigated the potential synergistic effects of machaeriol compounds with other antimicrobial agents. A combination study between machaeridiol-based analog 17 and machaeriol C displayed a synergistic effect against MRSA, with a fractional inhibitory concentration (FIC) value of 0.5. mdpi.comnih.govusda.govolemiss.eduresearchgate.net This combination resulted in a four-fold decrease in the MIC values of both compound 17 and machaeriol C. mdpi.comnih.govusda.govolemiss.eduresearchgate.net Another combination study involving analog 5 and machaeriol C showed an additive effect against MRSA, with an FIC value of 0.75. mdpi.comolemiss.eduresearchgate.net This led to a four-fold reduction in the MIC of compound 5 and a two-fold reduction in the MIC of machaeriol C. mdpi.comolemiss.eduresearchgate.net However, combinations of either analog 5 or analog 17 with vancomycin (B549263) did not show a synergistic effect against MRSA. mdpi.comolemiss.eduresearchgate.net

A combination study using an in vitro checkerboard method for machaeriols (7 or 8) and machaeridiols (11 or 12) exhibited strong synergistic activity of machaeridiol 12 + machaeriol 8 against MRSA strains, showing significant reductions in MIC values. nih.govusda.gov

Antiparasitic Activity Research

Machaeriols and machaeridiols, including this compound, have demonstrated inhibitory activities against parasites such as malaria and leishmania. mdpi.comresearchgate.netnih.gov

Antimalarial Effects: Plasmodium falciparum Clones

Studies have investigated the antimalarial activity of machaeriol compounds against Plasmodium falciparum, the parasite responsible for malaria. Machaeriol B has shown in vitro antimalarial activity against the Plasmodium falciparum W-2 clone with an IC50 value of 120 ng/mL. nih.govresearchgate.net While this compound is mentioned in the context of antimalarial activity from Machaerium multiflorum, specific IC50 values for this compound against Plasmodium falciparum clones were not explicitly detailed in the provided search results, which primarily highlighted the activity of machaeriol B and machaeridiol B. nih.govresearchgate.netacs.org

Antileishmanial Effects: Leishmania donovani

The antiparasitic effects of Machaerium compounds also extend to Leishmania donovani, a parasite causing visceral leishmaniasis. nih.govacs.org Machaeridiol B, a related compound, has demonstrated antiparasitic activity against Leishmania donovani with an IC50 value of 0.9 µg/mL. acs.orgnih.gov While this compound is part of the group of compounds from Machaerium investigated for such activities, the specific antileishmanial activity of this compound against Leishmania donovani was not explicitly quantified for this compound itself in the provided search snippets, which focused more on machaeridiol B. nih.govacs.orgnih.gov

Modulation of Cannabinoid Receptors

This compound and its analogues have been studied for their interactions with cannabinoid receptors, specifically CB1 and CB2. mdpi.comnih.govnih.govacs.orgacs.org

Cannabinoid Receptor 1 (CB1) Binding Affinity Studies

Earlier studies evaluating this compound and machaeriol B against the human recombinant cannabinoid receptor CB1 using a radioligand binding assay showed insignificant binding affinity. mdpi.comnih.govnih.govresearchgate.net At concentrations of 1.0 and 0.1 μM, this compound displayed affinity between 7% and 10% for the CB1 receptor. mdpi.comresearchgate.net Despite being structural analogues of psychoactive hexahydrocannabinol (B1216694), this compound and B have not shown affinity for the CB1 receptor. wikipedia.orgnih.govnih.gov This lack of affinity suggests that this compound would not be psychoactive through the CB1 receptor. nih.gov

Cannabinoid Receptor 2 (CB2) Binding Affinity Studies

While this compound and B were found to be inactive at CB2 receptors in some studies, other machaeriol and machaeridiol compounds have shown affinity for CB2. mdpi.comnih.gov Machaeriol C and machaeridiol A-C have demonstrated affinities for CB2 receptors. mdpi.comnih.gov Machaeriol D and machaeridiol compounds also showed weak CB2 affinities, similar to those reported for cannabidiol. mdpi.comnih.gov

Selective CB2 Agonism of Machaeriol Analogues

Although this compound itself has shown limited activity at cannabinoid receptors, synthesized analogues of machaeriol have been developed and screened for activity against both CB1 and CB2 receptors. acs.orgacs.orgsemanticscholar.org Some of these analogues have demonstrated significant binding affinity for both receptors, while others have shown selective functional activity towards the CB2 receptor. acs.orgacs.orgsemanticscholar.org For instance, two analogues, 11H and 11J, were identified as possessing CB2 receptor-selective functional activity in GTPγS assays, acting as micromolar-range agonists. acs.orgacs.orgsemanticscholar.org Compound 11H showed an EC50 value of 5.7 μM against the CB2 receptor. acs.orgacs.orgsemanticscholar.org Compound 11J showed an EC50 value of approximately 16 μM against the CB2 receptor, while demonstrating a preference towards the CB1 receptor as an agonist with a lower EC50. acs.org These findings highlight the potential for developing selective CB2 agonists based on the machaeriol scaffold through structural modifications. acs.orgsemanticscholar.orgresearchgate.net

Table 1: Summary of Cannabinoid Receptor Binding Affinity

| Compound | CB1 Affinity (Radioligand Binding) | CB2 Affinity (Radioligand Binding) | Notes | Source |

| This compound | Insignificant (7-10% displacement at 1.0 and 0.1 μM) mdpi.comresearchgate.net | Inactive mdpi.comnih.gov | No affinity for CB1 reported. wikipedia.orgnih.govnih.gov | wikipedia.orgmdpi.comresearchgate.netnih.govnih.gov |

| Machaeriol B | Insignificant (-3% to 3% displacement at 1.0 and 0.1 μM) mdpi.comresearchgate.net | Inactive mdpi.comnih.gov | No affinity for CB1 reported. wikipedia.orgnih.govnih.gov | wikipedia.orgmdpi.comresearchgate.netnih.govnih.gov |

| Machaeriol C | Not specified in detail mdpi.comnih.gov | Affinities shown mdpi.comnih.gov | mdpi.comnih.gov | |

| Machaeriol D | Little or no affinity nih.gov | Some affinity (Ki > 1.3 μM) mdpi.comnih.gov | Some selectivity for CB2. nih.gov | mdpi.comnih.gov |

| Machaeridiol A | Not specified in detail mdpi.comnih.gov | Affinities shown mdpi.comnih.gov | Ki > 1.77 μM nih.gov | mdpi.comnih.gov |

| Machaeridiol B | Not specified in detail mdpi.comnih.gov | Affinities shown mdpi.comnih.gov | Ki > 2.18 μM nih.gov | mdpi.comnih.gov |

| Machaeridiol C | Not specified in detail mdpi.comnih.gov | Affinities shown mdpi.comnih.gov | Ki > 1.1 μM nih.gov | mdpi.comnih.gov |

Radioligand Binding Assays

Radioligand binding assays have been employed to investigate the affinity of machaeriols and machaeridiols for cannabinoid receptors, specifically CB1 and CB2. Early studies evaluating this compound (compound 1) and Machaeriol B (compound 2) against membranes from HEK-293 cells transfected with recombinant CB1 receptor showed insignificant binding. nih.govnih.govresearchgate.netmdpi.com At concentrations of 1.0 and 0.1 µM, this compound displayed affinity between 7% and 10% for the CB1 receptor. nih.gov

More comprehensive studies evaluated a range of machaeriol and machaeridiol compounds. None of the isolated compounds, including this compound, showed significant binding to the CB1 receptor in receptor displacement assays. nih.govnih.govresearchgate.netmdpi.com However, some analogs, such as Machaeriol D (compound 4) and Machaeridiol A-C (compounds 5-7), demonstrated some selective binding affinity for the CB2 receptor in radioligand binding assays. nih.govnih.govresearchgate.netmdpi.com For instance, Machaeriol D showed a Kᵢ value of >1.3 µM for CB2, while Machaeridiol A, B, and C showed Kᵢ values of >1.77, >2.18, and >1.1 µM, respectively. nih.govnih.govmdpi.com

GTPγS Functional Assays for Receptor Activation

GTPγS functional assays are used to determine the functional behavior of compounds, such as whether they act as agonists, antagonists, or inverse agonists at G protein-coupled receptors like cannabinoid receptors. While the provided information primarily details the results of GTPγS assays for analogs of this compound, it confirms that these assays were used in the investigation of related hexahydrocannabinoids. semanticscholar.orgnih.govacs.org For example, two synthetic hexahydrocannabinoid analogs, 11H and 11J, were identified as CB2 receptor-selective agonists in GTPγS assays, with EC₅₀ values of 5.7 µM and 16 µM, respectively. semanticscholar.orgnih.govacs.org Compound 11H had an EC₅₀ of 5730 ± 3289 nM against the CB2 receptor. acs.org Compound 11J was tested in both CB1 and CB2 functional assays, while 11H was tested only in the CB2 assay; both were determined to be agonists. semanticscholar.orgacs.org Specific functional data for this compound (compound 1) in GTPγS assays were not prominently featured in the provided search results, suggesting its functional activity at CB1 or CB2 might be limited, consistent with the binding data.

Modulation of Cancer-Related Cellular Signaling Pathways (In Vitro Studies)

Machaeriols and machaeridiols, including this compound, have been investigated for their ability to modulate various cancer-related signaling pathways in in vitro studies using cancer cell lines such as HeLa and T98G glioblastoma cells. nih.govnih.govresearchgate.netmdpi.comnih.govnih.govolemiss.edumdpi.com These studies often employed luciferase reporter gene vectors to assess the activity of specific transcription factors downstream of these pathways. nih.govnih.govresearchgate.netmdpi.comnih.govolemiss.edumdpi.com

Inhibition of Transcription Factors (e.g., Stat3, Smad2/3, AP-1, NF-κB, E2F, Myc, Ets, Notch, Wnt, Hedgehog)

A panel of transcription factors, including Stat3, Smad2/3, AP-1, NF-κB, E2F, Myc, Ets, Notch, FoxO, Wnt, and Hedgehog, has been used to assess the impact of machaeriols and machaeridiols on cancer-related signaling. nih.govnih.govresearchgate.netmdpi.comnih.govolemiss.edumdpi.com While this compound (compound 1) was included in these evaluations, the reported significant inhibitory activities and corresponding IC₅₀ values were primarily associated with machaeridiol analogs, particularly machaeridiol B (compound 6). nih.govnih.govresearchgate.netmdpi.comnih.govolemiss.edumdpi.com

For comparison, machaeridiol B (compound 6) showed activity against numerous pathways in HeLa cells with IC₅₀ values including Stat3 (4.7 µM), Smad2/3 (1.2 µM), AP-1 (5.9 µM), NF-κB (0.5 µM), E2F (5.7 µM), Myc (5.3 µM), and Notch (5.3 µM), and Wnt (4.2 µM). nih.govnih.govresearchgate.netmdpi.com In T98G cells, machaeridiol B also inhibited Stat3 (1.4 µM), Smad2/3 (3.0 µM), AP-1 (4.2 µM), NF-κB (4.0 µM), E2F (0.7 µM), Myc (2.0 µM), Notch (4.6 µM), and Hedgehog (5.0 µM). nih.govnih.govresearchgate.netmdpi.com

The activity of this compound (compound 1) across this panel of reporter genes was found to be very similar to other machaeriols (compounds 2-4), with the exception of Machaeriol C (compound 3) which lacked activity against Stat3 and Smad2/3 pathways in HeLa cells. mdpi.com Machaeridiol A-C (compounds 5-7) were generally more active compared to this compound-D (compounds 1-4) in inhibiting the activation of these signaling pathways. nih.govnih.govresearchgate.netmdpi.com

Cytotoxic Activity in Cancer Cell Lines (e.g., PC-3, H1299, HeLa, T98G Glioblastoma)

This compound has been evaluated for its cytotoxic activity against various human cancer cell lines. In a study investigating compounds isolated from Machaerium isadelphum, this compound (compound 4 in that study, corresponding to compound 1 in others) and machaeridiol A (compound 6 in that study, corresponding to compound 5 in others) exhibited the highest cytotoxic activity among the tested compounds against PC-3 (prostate cancer) and H1299 (lung cancer) cell lines. researchgate.net

In the context of signaling pathway modulation studies using HeLa and T98G glioblastoma cells, the pTK (minimal thymidine (B127349) kinase promoter) vector was used as a control for general cytotoxicity. nih.govnih.govresearchgate.netmdpi.comolemiss.edu None of the tested compounds, including this compound, inhibited luciferase expression driven by the pTK promoter at 50 µM, indicating a lack of general cytotoxicity at this concentration and suggesting that their effects on signaling pathways were specific modulations rather than broad cytotoxic effects at this concentration. nih.govnih.govresearchgate.netmdpi.com In vitro tests have also shown that this compound exhibits varying degrees of cytotoxicity against human solid tumor cell lines such as HeLa and SK-MEL, with some sources indicating moderate activity.

Mechanistic Insights through Computational and In Vitro Approaches

Mechanistic insights into the biological activities of machaeriols and their analogs have been gained through a combination of computational and in vitro approaches. In vitro methods, such as radioligand binding assays and luciferase reporter gene assays, provide experimental data on receptor interactions and effects on signaling pathways. nih.govnih.govresearchgate.netmdpi.comsemanticscholar.orgusda.govnih.govnih.govacs.orgolemiss.edumdpi.comnih.gov

Computational approaches, such as molecular dynamics (MD) simulations and binding free-energy calculations, have been utilized to understand the potential binding modes and interaction profiles of promising compounds, particularly analogs, with target receptors like the CB2 receptor. semanticscholar.orgnih.govacs.org These simulations have provided insights into how analogs occupy the active ligand-binding domain of the CB2 receptor and maintain stable interactions with critical residues. semanticscholar.orgnih.govacs.org

In silico modeling has also been applied to screen natural product libraries, including machaeriols, for potential inhibitory activity against targets like the SARS-CoV-2 2′-O-Methyltransferase. acs.orgnih.gov Computational affinities were calculated, and these models suggested that machaeriols and synthetic analogs could be high-affinity ligands for this enzyme, guiding subsequent in vitro evaluation. acs.orgnih.gov This highlights the utility of computational methods in identifying potential natural product scaffolds and informing the design and evaluation of analogs. acs.orgnih.gov

The combination of these approaches allows for a more comprehensive understanding of how this compound and related compounds interact with biological targets at a molecular level, providing a basis for further research into their potential therapeutic applications.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between a ligand and a receptor, simulating the formation of a stable complex mdpi.comopenaccessjournals.com. This method is crucial in drug discovery for understanding ligand binding modes and the intermolecular interactions that stabilize the ligand-receptor complex mdpi.comnih.gov. Molecular docking studies have been performed to investigate the potential interactions of novel machaeriol analogues with the active sites of cannabinoid receptors CB1 and CB2 semanticscholar.orgnih.govacs.org. These studies aim to understand how these compounds might bind to the receptors and to identify potential binding poses and key interacting residues semanticscholar.orgnih.govacs.org.

Extra precision (XP) docking has been utilized, employing flexible ligand sampling while keeping the receptor rigid, to predict the binding modes of promising machaeriol analogues within the CB1 and CB2 receptor structures semanticscholar.orgnih.govacs.org. The results from these docking studies provide initial insights into the potential binding configurations and affinities of the analogues.

Analysis of Binding Poses and Orientations

Analysis of the binding poses and orientations predicted by molecular docking reveals how novel machaeriol analogues position themselves within the binding pockets of cannabinoid receptors. For instance, studies on analogues like 11H and 11J showed that they were well docked into the active site of the CB2 receptor semanticscholar.orgnih.gov. The hexahydrochromane moiety of these compounds was observed to orient toward toggle-switch residues such as Phe117 and Trp258 in the CB2 receptor semanticscholar.orgnih.gov. Comparing the docked poses of these analogues with Δ⁹-THC against the CB2 receptor indicated a good overlay in the active site, although the substituted C3 moieties of the analogues showed a vertically inverted orientation compared to the C5 alkyl chain of Δ⁹-THC semanticscholar.orgnih.gov.

In the case of interactions with the CB1 receptor, the ligand-binding orientation of hexahydrochromane analogues was found to be significantly different from that of Δ⁹-THC semanticscholar.orgacs.org. The core scaffold of analogues like 11E and 11J was horizontally inverted, positioning the hydroxyl group away from the Ser383 residue, which is known to be involved in hydrogen bonding with Δ⁹-THC semanticscholar.orgacs.org. This difference in orientation explained the lack of direct hydrogen bonding between analogue 11J and CB1 semanticscholar.orgacs.org.

Identification of Key Interacting Residues (e.g., Phe94, Phe281, Ser285)

Molecular docking studies are instrumental in identifying the key amino acid residues within the receptor binding site that interact with the ligand. For novel machaeriol analogues, specific residues in both CB1 and CB2 receptors have been identified as crucial for binding.

In the CB2 receptor, analogues 11H and 11J were found to interact with several hydrophobic residues, including Tyr25, Ile27, Ile110, Phe117, Phe183, Tyr190, Leu191, Trp194, Ile198, Trp258, Val261, Leu262, and Phe281 semanticscholar.orgnih.gov. Notably, the hydroxyl group at the C1 position of both 11H and 11J showed hydrogen bonding with Ser285, a residue critical for CB2 receptor activity semanticscholar.orgnih.gov. Furthermore, the benzofuran (B130515) moiety of 11H formed strong π-π stacking interactions with Phe94 and His95, while the benzothiophene (B83047) and benzopyran rings of 11J exhibited π-π stacking interactions with Phe94 and Phe183, respectively semanticscholar.orgnih.gov. Stable interactions with critical residues such as Phe94, Phe281, and Ser285 were also maintained during molecular dynamics simulations semanticscholar.orgnih.govresearchgate.net.

For the CB1 receptor, analogue 11E exhibited strong π-π stacking interactions with Phe170 and Phe268 semanticscholar.orgnih.govacs.org. Analogue 11J also showed π-π stacking interactions with Phe170, Phe268, and Trp279 semanticscholar.org. These interactions highlight the importance of specific aromatic and hydrophobic residues in the binding of machaeriol analogues to cannabinoid receptors.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex compared to the static snapshot offered by docking semanticscholar.orgacs.org. MD simulations are used to further confirm the stability of the protein-ligand complex and to study the evolution of interaction profiles over time semanticscholar.orgacs.org.

MD simulations of the complexes formed between novel machaeriol analogues (e.g., 11H and 11J) and cannabinoid receptors (CB1 and CB2) have been conducted over periods such as 200 ns semanticscholar.orgnih.govacs.org. Analysis of the root-mean-square deviation (RMSD) of the protein Cα atoms and ligand heavy atoms provides insights into the stability of the complexes semanticscholar.orgnih.govacs.orgresearchgate.net. Low RMSD values for both the protein and the ligand throughout the simulation suggest strong and stable binding interactions semanticscholar.orgnih.gov. For instance, the RMSD of the CB2 receptor protein Cα atoms in complexes with 11H and 11J remained within an acceptable range for GPCR proteins, indicating stability semanticscholar.org. Similarly, the RMSD of the ligand heavy atoms in these complexes was also very stable semanticscholar.orgnih.gov.

Root-mean-square fluctuation (RMSF) plots, based on the Cα atoms of the receptor, show the flexibility of individual residues when bound to the ligand semanticscholar.orgnih.gov. Low fluctuations for residues within the ligand-binding site further support the stability of the complex semanticscholar.orgnih.gov. MD simulations confirmed that novel machaeriol analogues tightly occupy the active ligand-binding domain of the CB2 receptor and maintain stable interactions with critical residues like Phe94, Phe281, and Ser285 semanticscholar.orgnih.govresearchgate.net.

Binding Free-Energy Calculations

Binding free-energy calculations are employed to quantify the strength of the interaction between a ligand and a receptor, providing a more accurate estimation of binding affinity than docking scores alone nih.govddg-pharmfac.net. These calculations often complement MD simulations to assess the stability and favorability of the predicted binding poses over time semanticscholar.orgacs.org.

Methods such as Prime MM-GBSA have been used to calculate the binding free energy (ΔG) for the complexes of novel machaeriol analogues with cannabinoid receptors based on MD simulation trajectories semanticscholar.orgnih.gov. A more negative binding free energy indicates a stronger and more stable interaction semanticscholar.orgnih.gov.

For analogue 11J, the average binding free energy with the CB2 receptor was calculated to be highly negative, affirming the stability of the complex semanticscholar.orgnih.gov. Similarly, a strong negative average binding free energy was observed for 11J with the CB1 receptor, supporting its strong interactions nih.gov. Analogue 11H also showed a highly negative average binding free energy with the CB2 receptor nih.gov.

Analysis of the contributions of different energy terms to the total binding free energy provides insights into the nature of the interactions driving binding nih.gov. For analogue 11H with the CB2 receptor, the most significant contributions came from van der Waals interactions, along with considerable contributions from hydrophobic interactions (Lipo term), π-π stacking interactions, and electrostatic interactions (Coulomb term) nih.gov. Similar trends in energy contributions were observed for analogue 11J with both CB1 and CB2 receptors semanticscholar.orgnih.gov. These calculations, combined with experimental functional data, help to understand the binding preferences and activity of the machaeriol analogues semanticscholar.orgnih.gov.

Structure Activity Relationship Sar Investigations of Machaeriol a and Analogues

Correlating Structural Features with Biological Activities

SAR studies on Machaeriol A and its analogues have revealed key structural determinants influencing their biological activities. These investigations often involve the synthesis and evaluation of various derivatives with targeted modifications to the core scaffold and substituents. researchgate.netresearchgate.net

Impact of Stereochemistry on Receptor Binding and Efficacy

Stereochemistry plays a significant role in the biological activity of machaeriols, particularly in their interaction with cannabinoid receptors. Machaeriol compounds possess opposite trans stereochemistry at the ring junction compared to psychoactive Δ⁹-THC. wikipedia.orgnih.gov This difference in stereochemistry is associated with a lack of affinity for the psychoactive CB1 receptor in this compound and B. wikipedia.orgmdpi.com However, some machaeriol derivatives have shown activity at the CB2 receptor. wikipedia.orgmdpi.com The inverted stereochemistry at the ring junction, specifically the 10aS absolute configuration in the machaeriol chemotype, is a key structural difference compared to the 10aR configuration found in THC and HHC. nih.gov This highlights the critical impact of stereochemical configuration on receptor binding profiles.

Role of Specific Functional Groups and Substituents

The presence and position of specific functional groups and substituents on the machaeriol scaffold are important for their biological activities. Alkylation of hydroxyl groups and modifications to the double bond in the stilbene (B7821643) and monoterpene regions have been explored in SAR studies related to cytotoxic activity. researchgate.netresearchgate.net The hydroxyl group on the resorcinol (B1680541) ring is a key feature, and alterations such as ether formation or oxidation can influence the biological activity of hydrogenated cannabinoids. nih.gov The side chain attached to the scaffold also plays a role, and modifications in this region, such as the introduction of aryl/alkyl moieties at the C3 position, have been investigated for their impact on cannabinoid receptor modulation. nih.govsemanticscholar.org For instance, a synthetic machaeriol analogue with a benzothiophene (B83047) moiety in the side chain showed CB2 selective agonist activity. chemrxiv.org

Influence of Double Bond Hydrogenation and Isomerization

Modifications to the double bonds within the machaeriol structure, such as hydrogenation and isomerization, can significantly affect biological activity, particularly cytotoxicity. Studies have shown that both the hydrogenation of double bonds and their isomerization to the cis form can enhance cytotoxic activity in machaeriol derivatives. researchgate.netresearchgate.net This suggests that the saturation level and the geometry of double bonds are important factors influencing the cytotoxic potential of these compounds.

Scaffold Modifications and their Pharmacological Implications

This compound and its analogues are characterized by a hexahydrodibenzopyran (HHDBP) scaffold. nih.govnih.gov This core structure is similar to that of HHC, but with key stereochemical differences. nih.govnih.gov Scaffold modifications, including alterations to the ring system and the attached side chain, have been explored to understand their pharmacological implications. The machaeridiol chemotype, for example, features an open B pyran ring, resembling dihydro-CBD. researchgate.netnih.gov These variations in the scaffold contribute to different biological profiles, including activity against cannabinoid receptors and antimicrobial properties. researchgate.netmdpi.comnih.gov Late-stage diversification approaches, such as palladium-mediated C-C bond formation, have been used to introduce diverse aryl/alkyl moieties at the C3 position of the hexahydrochromane scaffold, leading to analogues with varying affinities for CB1 and CB2 receptors. nih.govsemanticscholar.orgacs.org

Development of SAR Models for Predictive Research

The detailed research findings from SAR investigations provide the basis for developing predictive models. By correlating structural variations with observed biological activities, researchers can build models that help predict the potential activity of new, unsynthesized machaeriol analogues. These models can guide the rational design of compounds with desired pharmacological profiles, such as improved receptor selectivity or enhanced potency against specific targets. In silico molecular docking experiments have been used to explain the binding affinities of machaeriol analogues to the active sites of cannabinoid receptors, providing insights into the molecular interactions that govern activity. chemrxiv.org Continued in-depth SAR studies focusing on the side chain and the stereocenters of the HHDBP scaffold are considered essential for achieving analogues with improved CB2 receptor selectivity. chemrxiv.orgmdpi.com

Table 1: Selected Biological Activities of this compound and Analogues

| Compound | Activity Type | Target/Notes | Reference |

| This compound | Cytotoxic | Against PC-3 and H1299 cancer cells | researchgate.netresearchgate.net |

| This compound | Cannabinoid Receptor | No significant affinity for CB1 | wikipedia.orgmdpi.com |

| Machaeriol D | Cannabinoid Receptor | Some selective binding affinity for CB2 | mdpi.com |

| Machaeridiol A | Cannabinoid Receptor | Some selective binding affinity for CB2 | mdpi.com |

| Machaeridiol B | Cannabinoid Receptor | Some selective binding affinity for CB2 | mdpi.com |

| Machaeridiol C | Cannabinoid Receptor | Some selective binding affinity for CB2 | mdpi.com |

| Machaeriol C | Antibacterial | Against Staphylococcus aureus and MRSA | wikipedia.org |

| Machaeridiol A | Antibacterial | Against Staphylococcus aureus and MRSA | wikipedia.org |

| Machaeridiol B | Antibacterial | Against Staphylococcus aureus and MRSA | wikipedia.org |

| Machaeridiol A | Antifungal | Against Candida albicans | wikipedia.org |

| Machaeridiol B | Antifungal | Against Candida albicans | wikipedia.org |

| Hydrogenated/Isomerized Machaeriol Derivatives | Cytotoxic | Enhanced activity compared to natural products | researchgate.netresearchgate.net |

| Synthetic Analogue (Benzothiophene side chain) | Cannabinoid Receptor | CB2 selective agonist | chemrxiv.org |

Pre Clinical Research Perspectives and Future Directions for Machaeriol a

Lead Compound Identification and Optimization in Drug DiscoveryMachaeriol A and related compounds from Machaerium species have garnered attention as potential lead compounds in drug discovery due to their observed biological activities.wikipedia.orgontosight.aiTheir unique hexahydrodibenzopyran scaffold presents a basis for the development of new therapeutic agents.researchgate.net

Development of New Antimicrobial Lead Compoundsthis compound and its analogs have demonstrated potent antimicrobial effects against various microorganisms, including resistant bacterial strains.wikipedia.orgontosight.aimdpi.comStudies have shown inhibitory activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium (VRE).mdpi.comresearchgate.netnih.govFor instance, Machaeridiol C, a derivative, has shown a minimum inhibitory concentration (MIC) of 1.25 µg/mL against MRSA strains.researchgate.netCompounds like machaeriol C and machaeridiol A-C have also shown potent activity against MRSA and VRE.nih.govCombination studies have indicated synergistic effects between certain machaeriols and machaeridiols, leading to a significant reduction in MIC values against MRSA.researchgate.netnih.govThis suggests that these compounds could serve as templates for novel anti-MRSA and anti-VRE lead candidates, either alone or in combination therapies.mdpi.comThe observed activity against permeabilized multidrug-resistant Gram-negative pathogens also suggests potential for structural optimization to improve cell permeability against these challenging bacteria.mdpi.com

Antimicrobial Activity Highlights:

| Compound | Activity Against | MIC (µg/mL) | Synergistic Effect |

| Machaeridiol C | MRSA strains (BAA 1696, -1708, -1717, -33591) | 1.25 | Not specified |

| Machaeridiol C | VRE (E. faecium 700221, E. faecalis 51299) | 1.25 | Not specified |

| Mixture 10 + 11 | MRSA strains (BAA 1696, -1708, -1717, -33591) | 1.25 | Not specified |

| Mixture 10 + 11 | VRE (E. faecium 700221, E. faecalis 51299) | 1.25 | Not specified |

| Machaeriol C + 17 | MRSA | 0.312 (for 17 in combination) | Yes (FIC = 0.5) |

| Machaeriol 8 + 12 | MRSA 1708 | 0.625 (for 8 in combination) | Yes (>8-fold reduction) |

| Machaeriol 8 + 12 | MRSA 1717 | 0.156 (for 8 in combination) | Yes (>32-fold reduction) |

Exploration as Potential Anticancer Leadsthis compound and its derivatives have been investigated for their potential as anticancer agents.wikipedia.orgontosight.aimdpi.comResearch indicates cytotoxic effects on various cancer cell lines.benchchem.comIn vitro studies have shown varying degrees of cytotoxicity against human solid tumor cell lines, such as HeLa and SK-MEL.benchchem.comthis compound and Machaeridiol A have exhibited notable cytotoxic activity against PC-3 (prostate cancer) and H1299 (lung cancer) cells.researchgate.netresearchgate.netresearchgate.netStructure-activity relationship studies involving semi-synthesis of derivatives have revealed that modifications, such as hydrogenation of double bonds and isomerization to the cis form, can enhance cytotoxic activity.researchgate.netresearchgate.netFurthermore, research suggests that these compounds can influence cancer-related signaling pathways, with some derivatives showing stronger activity in modulating transcription factors like NF-κB and Stat3 compared to cannabidiol.benchchem.comresearchgate.netAnalogs of machaeriols and related hexahydrocannabinols have also been synthesized and shown anticancer activity.mdpi.com

Cytotoxic Activity Highlights:

| Compound | Cancer Cell Lines Tested | Key Findings |

| This compound | PC-3, H1299 | Exhibited cytotoxic activity. researchgate.netresearchgate.netresearchgate.net |

| Machaeridiol A | PC-3, H1299 | Exhibited high cytotoxic activity. researchgate.netresearchgate.netresearchgate.net |

| Derivatives | Various | Hydrogenation and cis isomerization enhanced activity. researchgate.netresearchgate.net |

| Derivatives | Various | Modulate cancer-related signaling pathways (e.g., NF-κB, Stat3). researchgate.net |

| Analogs | Various | Showed anticancer activity. mdpi.com |

Application of Chemometrics-Based SpectroscopyChemometrics, in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful approach for analyzing complex biological samples and identifying metabolic profiles.uliege.beresearchgate.netWhile the search results did not provide direct examples of chemometrics specifically applied to this compound characterization itself, the application of chemometrics in NMR metabolomics is highlighted as a method for visualizing larger data structures and resolving components from mixtures.uliege.beThis suggests a potential future direction for analyzing complex extracts containing this compound or for studying its metabolic fate. Chemometrics-assisted identification of other natural compounds has been reported, indicating the feasibility of this approach in natural product research.researchgate.net

Research Gaps and Future Academic Research Hypotheses for Machaeriol ADespite the promising pre-clinical findings, several research gaps exist for this compound. While antimicrobial and anticancer activities have been reported, the precise molecular mechanisms of action are not fully elucidated. Further research is needed to understand how this compound interacts with specific biological targets at the molecular level.ontosight.aiThe pharmacokinetics and pharmacodynamics of this compound also require comprehensive investigation to assess its absorption, distribution, metabolism, and excretion.

Future academic research could hypothesize that targeted structural modifications of the this compound scaffold could lead to compounds with enhanced potency and selectivity against specific bacterial strains or cancer cell types. Given its structural similarity to cannabinoids, further investigation into its potential interactions with cannabinoid receptors, beyond CB1 and CB2, and their implications for therapeutic effects or side effects could be a valuable research avenue. wikipedia.orgmdpi.com Exploring synergistic effects of this compound with existing antibiotics or chemotherapeutic agents at a mechanistic level could also reveal new therapeutic strategies. Additionally, research into scalable and cost-effective synthesis methods for this compound and its potent derivatives is crucial for future development. The application of advanced analytical techniques, including hyphenated methods and further development of chemometrics-based spectroscopy, could provide deeper insights into the compound's behavior in biological systems and complex matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.